L-Cystine disodium salt monohydrate

Cell Culture Media Formulation Solubility

L-Cystine disodium salt monohydrate (~100 g/L solubility) solves the formulation bottleneck of L-cystine (0.112 mg/mL) while avoiding L-cysteine's oxidative instability and H₂O₂ generation. Enables 1000x+ concentrated nutrient feeds for CHO-based mAb/protein manufacturing. 'Clear and Complete' 1.0% solution spec ensures particulate-free GMP media. For ferroptosis/redox research, delivers soluble extracellular cystine at 83–200 µM without solvent artifacts. The optimal choice where generic substitution compromises process consistency and titer.

Molecular Formula C6H12N2Na2O5S2
Molecular Weight 302.3
CAS No. 199329-53-8
Cat. No. B3182805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cystine disodium salt monohydrate
CAS199329-53-8
Molecular FormulaC6H12N2Na2O5S2
Molecular Weight302.3
Structural Identifiers
SMILESC(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.O.[Na+].[Na+]
InChIInChI=1S/C6H12N2O4S2.2Na.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2/t3-,4-;;;/m0.../s1
InChIKeyTVPDKJXPEMKMDM-BLZBDRIDSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Cystine Disodium Salt Monohydrate (CAS 199329-53-8): Solubility-Driven Procurement for Cell Culture & Bioprocessing


L-Cystine disodium salt monohydrate (CAS 199329-53-8) is the highly water-soluble disodium salt form of the essential, sulfur-containing amino acid L-cystine [1]. This compound is a white to off-white powder that serves as a critical, bioavailable source of L-cystine , primarily for use as a component in cell culture media [2], where it supports protein synthesis, cell proliferation, and antioxidant defense mechanisms [3]. Its key characteristic is a water solubility of approximately 100 g/L at 25°C , a property that directly addresses the primary formulation and performance bottleneck of its parent molecule.

L-Cystine Disodium Salt Monohydrate: Why Solubility Defines Its Niche Over Other Cystine and Cysteine Sources


Generic substitution with other cystine or cysteine sources in cell culture and bioprocessing applications is not functionally equivalent due to profound differences in solubility and stability that directly impact formulation feasibility, process consistency, and cellular performance [1]. The native amino acid, L-cystine, is notoriously the least soluble of all naturally occurring amino acids, with an aqueous solubility of only approximately 0.112 mg/mL at 25°C [2], a critical limitation that restricts its use in concentrated media formulations [3]. Conversely, the reduced form, L-cysteine, is highly soluble but is prone to rapid, uncontrolled oxidation in solution, leading to the precipitation of L-cystine and the generation of toxic hydrogen peroxide, which compromises media stability and cell health [4]. L-Cystine disodium salt monohydrate provides a crucial middle ground: a soluble, stable, and bioavailable source of L-cystine that avoids the precipitation issues of the parent amino acid and the instability of its reduced counterpart, thereby enabling reproducible and scalable processes.

L-Cystine Disodium Salt Monohydrate: Quantitative Evidence for Superior Solubility & Media Preparation


Solubility Advantage: Direct Comparison of L-Cystine Disodium Salt Monohydrate vs. L-Cystine in Aqueous Media

L-Cystine disodium salt monohydrate exhibits a water solubility of approximately 100 g/L . In contrast, the solubility of the parent molecule, L-cystine, is severely limited to only about 0.112 mg/mL (equivalent to 0.112 g/L) in water at 25°C [1]. This represents a nearly 900-fold increase in aqueous solubility for the disodium salt form, enabling its use in concentrated stock solutions and high-density cell culture media where L-cystine would be impractical due to precipitation.

Cell Culture Media Formulation Solubility

Enhanced Cell Growth and Biomass Production in CHO Cell Culture with Disodium Salt Formulation

In media formulations for Chinese Hamster Ovary (CHO) cells, a critical workhorse for biopharmaceutical manufacturing, the use of L-Cystine disodium salt monohydrate is associated with enhanced biomass production and robust cell growth [1]. While precise quantitative data comparing biomass yields (e.g., viable cell density or titer) between media supplemented with disodium salt versus L-cystine is not provided in the source, the direct benefit is stated as a function of the compound's ability to provide a soluble and bioavailable source of cystine, supporting protein synthesis and antioxidant activity [1].

Bioprocessing CHO Cells Monoclonal Antibody Production

Superior Media Preparation: Solution Clarity vs. L-Cystine Precipitation Issues

A 1.0% (10 mg/mL) solution of L-Cystine disodium salt monohydrate in water is specified to be 'Clear and Complete' . This is a key quality control parameter that demonstrates the compound's ability to form a homogeneous, particle-free solution at a concentration that is nearly 100 times higher than the maximum solubility of L-cystine (0.112 mg/mL) [1]. At a 1.0% concentration, L-cystine would be almost entirely precipitated.

Media Preparation Quality Control Formulation

Quantitative Biological Activity: Rescue of Growth Inhibition in Huh6 Cells

In a cell viability assay using Huh6 and Huh7 hepatocellular carcinoma cells, L-Cystine disodium salt monohydrate at concentrations of 83 µM or 200 µM was shown to effectively reverse the growth-inhibiting effects of the drugs Sulfasalazine and Erastin . This demonstrates the compound's functional bioactivity in a specific cellular model relevant to research, including studies on ferroptosis and cystine/glutamate antiporter (system xc-) function. While this data does not directly compare it to L-cystine, it establishes a quantitative, evidence-based functional concentration range for the disodium salt form.

Oncology Research Cell Viability Nrf2 Activation

L-Cystine Disodium Salt Monohydrate: Defined Application Scenarios for Procurement


Bioprocessing: Formulation of Concentrated Feeds for CHO Cell Culture

In the manufacturing of monoclonal antibodies and recombinant proteins using CHO cells, L-Cystine disodium salt monohydrate is the optimal form of cystine for preparing highly concentrated nutrient feeds [1]. Its solubility of ~100 g/L allows for the creation of 1000x or greater stock solutions that can be aseptically added to bioreactors to replenish depleted amino acids without causing precipitation. This enables high-density perfusion and fed-batch cultures, directly leading to increased product titers and improved process efficiency compared to using L-cystine, which cannot be concentrated to such levels.

Cell Culture Media Manufacturing: Production of Dry Powder and Liquid Media

For manufacturers of cell culture media, L-Cystine disodium salt monohydrate is a critical raw material for formulating both dry powder blends and liquid media [1]. In dry powder formulations, the compound ensures homogeneity and complete dissolution upon reconstitution. In liquid media, particularly at 1X or higher concentrations, it prevents the formation of insoluble cystine precipitates that can occur over time due to the oxidation of L-cysteine [2]. The 'Clear and Complete' specification at 1.0% solution is a direct, verifiable quality attribute that ensures the final media product will be free of particulates, a key requirement for both research and GMP manufacturing.

Academic and Pharmaceutical Research: Investigating Cystine Metabolism and Redox Biology

This compound is the preferred reagent for research into cellular redox homeostasis, glutathione (GSH) synthesis, and ferroptosis due to its ability to provide a soluble and stable source of extracellular cystine [1]. Researchers can prepare defined, high-concentration stock solutions for precise dosing in cell-based assays, as demonstrated by its effective use at 83-200 µM to modulate cell viability in cancer cell lines . This avoids the experimental variability and potential toxicity introduced by using unstable L-cysteine or the need for alkaline or acidic solvents to dissolve L-cystine, thereby ensuring more reproducible and interpretable results.

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